molecular formula C13H15NO3 B13907705 Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate

Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate

Cat. No.: B13907705
M. Wt: 233.26 g/mol
InChI Key: BMKIXPHJWKMOPO-UHFFFAOYSA-N
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Description

Benzyl (1-oxaspiro[23]hexan-5-yl)carbamate is a chemical compound with the molecular formula C14H17NO3 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl N-(1-oxaspiro[2.3]hexan-5-yl)carbamate

InChI

InChI=1S/C13H15NO3/c15-12(14-11-6-13(7-11)9-17-13)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)

InChI Key

BMKIXPHJWKMOPO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CO2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-oxaspiro[2.3]hexane-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate

Uniqueness

Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate is unique due to its specific spirocyclic structure combined with a benzyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate, also identified by its CAS number 2802621-87-8, is a compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. This article delves into the biological activity of this compound, highlighting research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO3, with a molar mass of approximately 247.29 g/mol. The compound features a benzyl group attached to a carbamate moiety , linked to a spirocyclic structure containing an oxygen atom. This structural arrangement is crucial for its biological interactions and efficacy.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimalarial Properties : Some derivatives have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

The specific biological activities of this compound require further investigation to establish its efficacy and mechanisms of action.

The mechanism of action involves the interaction of this compound with specific molecular targets in biological systems. It is believed that the compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Understanding these interactions is essential for assessing the compound's safety and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally related compounds:

Compound NameStructure TypeNotable Feature
Tert-butyl N-{5-oxospiro[2.3]hexan-1-yl}carbamateSpirocyclic CarbamateDifferent alkyl group affecting solubility
Benzyl N-(1-pyrrolidinyl)carbamatePyrrolidine-basedPotentially different biological activity
Benzyl N-(4-methylpiperidinyl)carbamatePiperidine-basedEnhanced lipophilicity due to piperidine ring

This table illustrates how variations in substituents can influence chemical reactivity and biological properties, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

While extensive research specifically on this compound is limited, studies on related compounds provide insights into possible applications and effects:

  • Antimalarial Studies : Research on similar spirocyclic carbamates has indicated significant activity against malaria parasites, suggesting that this compound could be explored as a potential antimalarial agent.
  • Antimicrobial Investigations : Several derivatives have been tested for antimicrobial properties, showing varying degrees of effectiveness against bacterial strains, which could be relevant for future studies on the target compound.

Future Directions

Further research is essential to comprehensively understand the biological activity and therapeutic potential of this compound. Specific areas for exploration include:

  • In vitro and In vivo Studies : Conducting detailed studies to evaluate the efficacy against specific pathogens.
  • Mechanistic Studies : Investigating the molecular interactions and pathways affected by the compound.
  • Safety Profiles : Assessing toxicity and side effects through rigorous testing protocols.

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